

Technical Support Center: Cell Line Specific Responses to (Z)-SU14813

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Compound of Interest

Compound Name: (Z)-SU14813

Cat. No.: B8085312

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Welcome to the technical support center for researchers utilizing the multi-targeted receptor tyrosine kinase (RTK) inhibitor, **(Z)-SU14813**. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in their studies.

Frequently Asked Questions (FAQs)

Q1: What is **(Z)-SU14813** and what are its primary targets?

A1: **(Z)-SU14813** is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase inhibitor. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor beta (PDGFR β), KIT, and FMS-like Tyrosine Kinase 3 (FLT3).^{[1][2]} By inhibiting these RTKs, SU14813 can disrupt key signaling pathways involved in tumor growth, angiogenesis, and metastasis.^[2]

Q2: How does the multi-targeted nature of SU14813 influence its anti-cancer activity?

A2: Many cancers are driven by multiple aberrant signaling pathways.^[2] By simultaneously inhibiting several key RTKs like VEGFRs, PDGFR β , KIT, and FLT3, SU14813 can offer a broader and more potent anti-tumor effect compared to single-target inhibitors.^[2] This multi-targeted approach may also help to overcome or delay the development of drug resistance.

Q3: Are there known off-target effects for SU14813?

A3: While SU14813 shows a high degree of selectivity for its primary targets, like all kinase inhibitors, the potential for off-target effects exists.^[3] Off-target effects can arise from the inhibitor binding to kinases with similar ATP-binding pockets.^[4] If you observe unexpected phenotypes in your experiments, it is advisable to consult kinase inhibitor databases and consider performing a kinome-wide screen to identify potential off-target interactions.^{[4][5]}

Q4: How should I prepare a stock solution of SU14813?

A4: SU14813 is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For in vivo studies, further dilution in vehicles such as a mixture of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil may be necessary.^{[6][7]} It is recommended to prepare fresh working solutions for each experiment to ensure stability and solubility.^[6] If precipitation occurs, gentle warming and/or sonication can aid in dissolution.^[6]

Data Presentation: Cell Line Specificity of SU14813

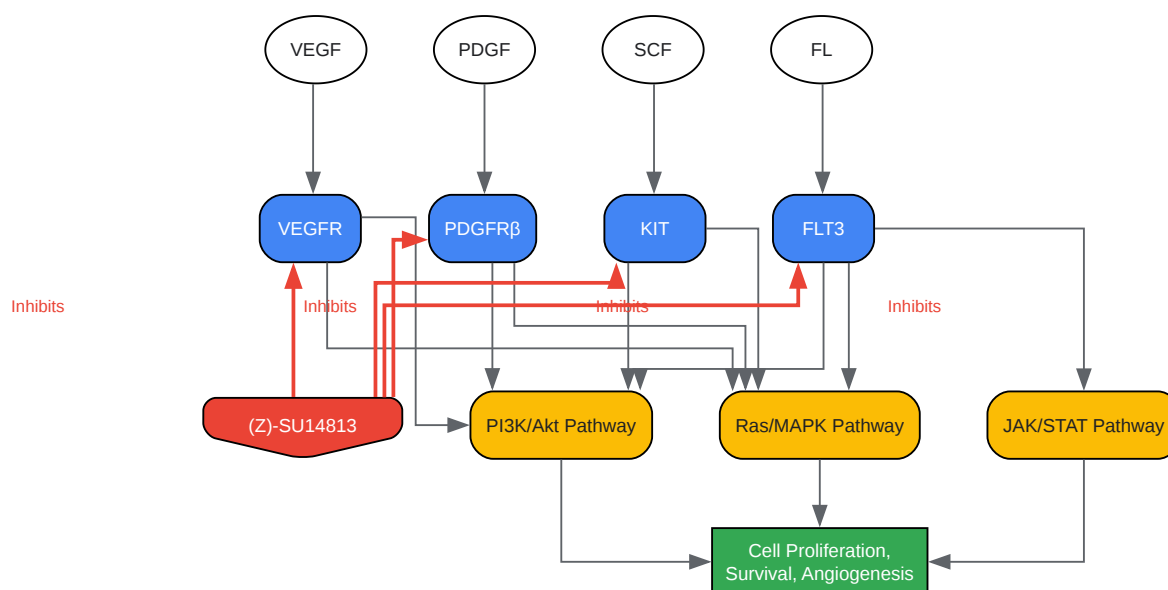
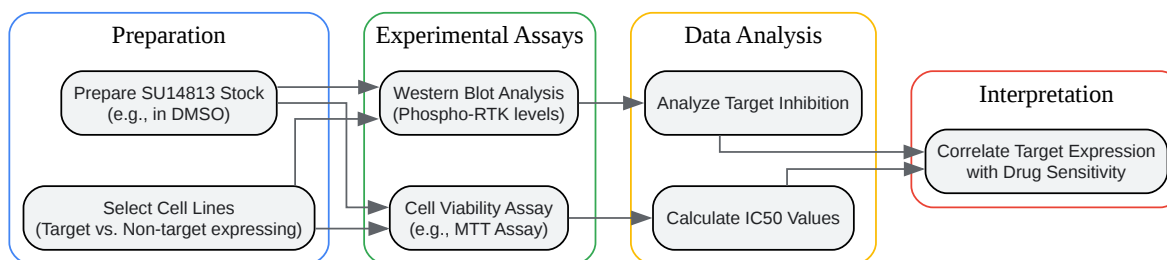
The cellular response to SU14813 is highly dependent on the expression and activation status of its target RTKs in a given cell line. Below is a summary of reported IC₅₀ values, which represent the concentration of SU14813 required to inhibit a given process by 50%.

Cell Line	Cancer Type	Assay Type	IC50 (nM)	Key Target(s) Expressed	Reference
U-118MG	Human Glioblastoma	Anchorage-Independent Growth (Soft Agar)	50 - 100	PDGFR β	[3] [6]
U-118MG	Human Glioblastoma	Anchorage-Dependent Growth (on plastic)	> 12,000	PDGFR β	[3]
HT-29	Human Colon Adenocarcinoma	Anchorage-Independent Growth (Soft Agar)	> 1,500	EGFR (low/no target RTKs)	[3]
MV4;11	Human Acute Myeloid Leukemia	Autonomous Proliferation	Not explicitly stated, but sensitive	Constitutively active mutant FLT3-ITD	[3]
OC1-AML5	Human Acute Myeloid Leukemia	FLT3 Ligand-Dependent Proliferation	Not explicitly stated, but sensitive	Wild-type FLT3	[3]
NIH-3T3 (transfected)	Mouse Fibroblast	PDGF-Dependent Proliferation	Not explicitly stated, but sensitive	PDGFR β	[3]
Porcine Aortic Endothelial Cells (transfected)	N/A	VEGFR-2 Phosphorylation	5.2	VEGFR-2	[6]
Porcine Aortic Endothelial Cells (transfected)	N/A	PDGFR β Phosphorylation	9.9	PDGFR β	[6]

Porcine Aortic		KIT			
Endothelial	N/A	Phosphorylati	11.2	KIT	[6]
Cells		on			
(transfected)					

Experimental Protocols & Workflows

Experimental Workflow for Assessing Cell Line Response to SU14813



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